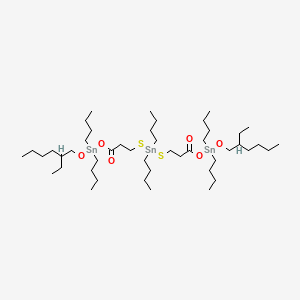

8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane

Description

This compound is a highly complex organotin macrocycle characterized by a 27-carbon backbone (heptacosane) interspersed with oxygen (oxa), sulfur (thia), and tin (stanna) heteroatoms. Key structural features include:

- Six butyl groups attached to tin atoms at positions 8, 14, and 20.

- Two ethyl groups at positions 5 and 23.

- Two ketone groups (dioxo) at positions 10 and 17.

- A mixed heteroatom framework with four oxygen and two sulfur atoms forming ether and thioether linkages.

Properties

CAS No. |

84787-80-4 |

|---|---|

Molecular Formula |

C46H96O6S2Sn3 |

Molecular Weight |

1165.5 g/mol |

IUPAC Name |

[dibutyl(2-ethylhexoxy)stannyl] 3-[dibutyl-[3-[dibutyl(2-ethylhexoxy)stannyl]oxy-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |

InChI |

InChI=1S/2C8H17O.6C4H9.2C3H6O2S.3Sn/c2*1-3-5-6-8(4-2)7-9;6*1-3-4-2;2*4-3(5)1-2-6;;;/h2*8H,3-7H2,1-2H3;6*1,3-4H2,2H3;2*6H,1-2H2,(H,4,5);;;/q2*-1;;;;;;;;;3*+2/p-4 |

InChI Key |

WCTDFLQCXMYEDC-UHFFFAOYSA-J |

Canonical SMILES |

CCCCC(CC)CO[Sn](CCCC)(CCCC)OC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)O[Sn](CCCC)(CCCC)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves several steps. The synthetic route typically includes the reaction of dibutyltin oxide with specific organic ligands under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, temperatures, and solvent use to achieve higher yields and purity.

Chemical Reactions Analysis

8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxides of tin and other by-products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced tin species.

Substitution: The compound can undergo substitution reactions where ligands attached to the tin atoms are replaced by other ligands.

Scientific Research Applications

8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: It is used in the production of specialized coatings and materials that require the unique properties imparted by organotin compounds.

Mechanism of Action

The mechanism of action of 8,8,14,14,20,20-Hexabutyl-5,23-diethyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves its interaction with molecular targets through its tin atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic reactions. The pathways involved often include coordination chemistry mechanisms where the tin atoms act as central coordination points for ligands.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heteroatom-Rich Macrocycles

A. Organotin Macrocycles Compounds like 4,7,13,16,20,23-Hexaoxa-1,10-diaza-19(1,2)24(1,2)-dibenzabicyclo[8.8.6]tetracosaphane-2,9-dione () share a macrocyclic backbone but differ in heteroatom composition (oxygen and nitrogen vs. sulfur/tin) and substituents. Key differences:

- Stability : Tin-containing compounds exhibit higher thermal stability due to covalent Sn-C bonds compared to purely organic macrocycles.

- Reactivity : The thioether and ether linkages in the target compound may enhance resistance to hydrolysis relative to ester-based analogs .

B. Heteroatom-Diverse Compounds Compounds with mixed oxygen-sulfur frameworks (e.g., dioxa-dithia crowns) show similarities in chelation properties but lack tin’s redox activity.

Computational Comparison Methods

- Graph-Based Analysis : Algorithms like SIMCOMP () identify maximal common subgraphs. Applied to the target compound, this method highlights shared motifs (e.g., ether-thioether sequences) with metabolic pathway intermediates but distinguishes its tin core .

- Chemical Fingerprints: Tanimoto coefficients () quantify similarity. For example, compared to THCP (), the target compound’s Tanimoto index is <0.3 due to divergent backbones (cannabinoid vs. tin macrocycle) .

- Graph Isomorphism Networks (GIN) : Deep learning models () detect subtle structural variations, such as tin vs. silicon substitutions, which alter electronic properties .

Data Tables

Table 1: Structural and Property Comparison

Table 2: Similarity Coefficients (Target vs. Analogs)

| Method | Coefficient (Range 0–1) | Reference |

|---|---|---|

| Tanimoto (Fingerprint) | 0.28–0.35 | |

| Dice (Graph-Based) | 0.41 | |

| SIMCOMP Score | 0.55 |

Research Findings

- DFT Calculations: NMR chemical shifts () predict deshielding around tin atoms due to electronegative substituents, consistent with organotin compounds .

- QSAR Alerts : Structural alerts () indicate possible toxicity from tin, necessitating further in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.